REACTION_CXSMILES
|
C([O:5][CH:6]1[CH2:11][CH2:10][CH:9]=[C:8]([C:12]#[N:13])[CH2:7]1)(=O)CC.[OH-].[Na+].Cl>C1COCC1.CCO>[OH:5][CH:6]1[CH2:7][C:8]([C:12]#[N:13])=[CH:9][CH2:10][CH2:11]1 |f:1.2,4.5|
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Name
|
|
Quantity
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210 g
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Type
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reactant
|
Smiles
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C(CC)(=O)OC1CC(=CCC1)C#N
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Name
|
|
Quantity
|
586 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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THF EtOH
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Quantity
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2 L
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Type
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solvent
|
Smiles
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C1CCOC1.CCO
|
Name
|
|
Quantity
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195 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 2 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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dropwise via addition funnel over 30 minutes
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Duration
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30 min
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Type
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ADDITION
|
Details
|
After addition
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the THF/EtOH
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Type
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ADDITION
|
Details
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The resulting mixture was diluted with brine (1.5 L)
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (1.2 L
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Type
|
WASH
|
Details
|
The combined organics were washed with brine (200 mL×2)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with EtOAc (200 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |